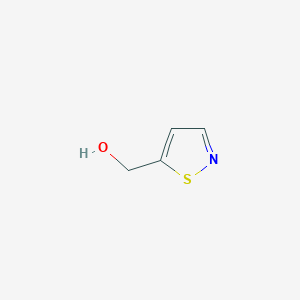

5-Isotiazolmetanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-Isothiazolemethanol often involves versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which can undergo nucleophilic ring-opening followed by cyclization processes. This approach enables the creation of a diverse array of 2-phenyl-4,5-functionalized oxazoles, showcasing the flexibility and utility of such templates in synthesizing complex heterocyclic structures (Misra & Ila, 2010).

Molecular Structure Analysis

Isothiazoles, including derivatives like 5-Isothiazolemethanol, exhibit unique molecular structures that influence their chemical reactivity and physical properties. The analysis of these structures often involves X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecules.

Chemical Reactions and Properties

Isothiazole derivatives participate in various chemical reactions, including photochromic ring-closing reactions, spontaneous elimination, and substitution reactions, as seen in 4,5-Dibenzothienylthiazoles. Such reactions demonstrate the reactivity of the isothiazole ring and its potential for creating new chemical entities with interesting properties and applications (Nakagawa, Nakashima, & Kawai, 2012).

Physical Properties Analysis

The physical properties of 5-Isothiazolemethanol and related compounds, such as solubility, melting point, and boiling point, are critical for their application in various domains. The solubility of isothiazole derivatives in different solvents, for example, is essential for their use in chemical synthesis and pharmaceutical formulations (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties of isothiazoles, including 5-Isothiazolemethanol, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to their behavior in chemical reactions. The functionalization of the isothiazole ring, through reactions like lithiation and subsequent reactions with electrophiles, highlights the versatility of these compounds in organic synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Aplicaciones Científicas De Investigación

1. Diseño y Síntesis de Sustancias Biológicamente Activas Los isotiazoles, incluyendo el 5-Isotiazolmetanol, están siendo intensamente desarrollados para el diseño y la síntesis de sustancias biológicamente activas . La alta actividad biológica de sus derivados puede utilizarse como nuevos fármacos efectivos y productos químicos para la protección de las plantas .

Sinergistas de Sustancias Bioactivas

Algunos representantes de los isotiazoles han demostrado ser sinergistas de sustancias bioactivas, lo que abre el camino para reducir las dosis de los medicamentos utilizados. Esto es especialmente importante en la quimioterapia contra el cáncer .

Síntesis de Complejos de Metales de Transición

Los isotiazoles, incluyendo el this compound, se utilizan en la síntesis de complejos de metales de transición . Estos complejos se pueden utilizar como catalizadores para reacciones de acoplamiento cruzado en medios acuosos y acuoso-alcohólicos, contribuyendo a la 'química verde’ .

Desarrollo de Nuevas Metodologías Sintéticas

El desarrollo de nuevas metodologías sintéticas en el campo de la química heterocíclica es otra aplicación de los isotiazoles . Esto incluye la síntesis y el estudio de complejos metálicos con isotiazoles sustituidos .

Síntesis Limpia de Compuestos Isotiazol

Se ha desarrollado una síntesis limpia, rápida y sencilla de isotiazoles, incluyendo el this compound, promovida por tiocianato de amonio . Este método también proporciona una valiosa ruta sintética de β-enaminonas .

Propiedades Fotofísicas

Mecanismo De Acción

Target of Action

Isothiazole derivatives have been reported to exhibit fungicidal activity, suggesting that their targets may be enzymes or proteins essential for fungal growth .

Mode of Action

Isothiazole derivatives have been reported to induce systemic acquired resistance (sar) in plants, enhancing their resistance against subsequent pathogen attacks . This suggests that 5-Isothiazolemethanol may interact with its targets to modulate their function, leading to changes in the organism’s response to pathogens.

Biochemical Pathways

Given the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may interfere with biochemical pathways essential for fungal growth and survival .

Pharmacokinetics

The compound’s predicted properties, such as its boiling point (1358±220 °C) and density (1339±006 g/cm3), suggest that it may have good bioavailability .

Result of Action

Based on the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may inhibit the growth and proliferation of fungi .

Safety and Hazards

Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJLMGHKRZLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339900 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1710-66-3 | |

| Record name | 5-Isothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

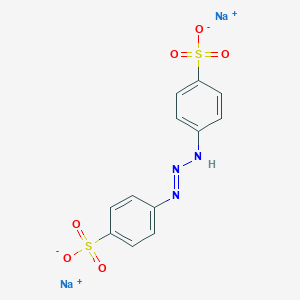

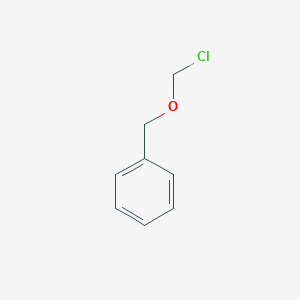

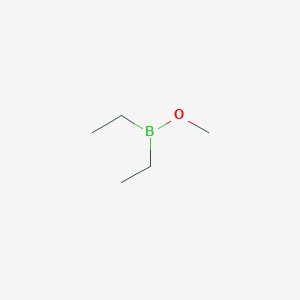

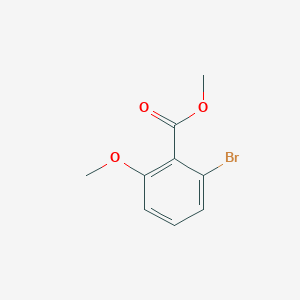

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

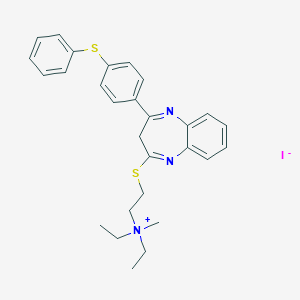

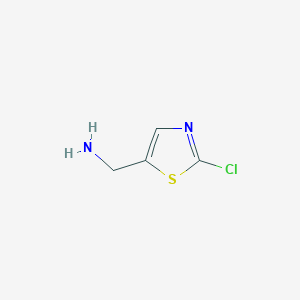

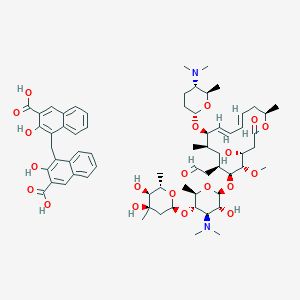

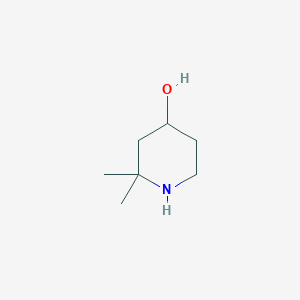

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)